molecular formula C16H15N3O3 B2958743 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide CAS No. 2415526-15-5

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide

Cat. No.: B2958743
CAS No.: 2415526-15-5
M. Wt: 297.314
InChI Key: WNLXVIZKNGVWJZ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-hydroxyethylamine to form an intermediate, which is then reacted with furan-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15(10-17-16(21)13-6-9-22-11-13)12-2-4-14(5-3-12)19-8-1-7-18-19/h1-9,11,15,20H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLXVIZKNGVWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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